molecular formula C13H19F3N2O2S2 B2878803 5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide CAS No. 2319804-13-0

5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2878803
CAS No.: 2319804-13-0
M. Wt: 356.42
InChI Key: JTAPLSLLZIKZOO-UHFFFAOYSA-N
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Description

5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperidine moiety, and the incorporation of the trifluoroethyl group. Common synthetic routes may involve:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Incorporation of the trifluoroethyl group: This can be done using trifluoroethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery.

    Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity and specificity, while the piperidine ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings.

    Piperidine derivatives: Compounds with similar piperidine rings.

    Trifluoroethyl derivatives: Compounds with similar trifluoroethyl groups.

Uniqueness

5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is unique due to its combination of these three structural features, which may confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

5-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O2S2/c1-10-2-3-12(21-10)22(19,20)17-8-11-4-6-18(7-5-11)9-13(14,15)16/h2-3,11,17H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAPLSLLZIKZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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